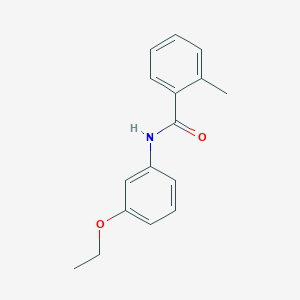
N-(3-Ethoxyphenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethoxyphenyl)-2-methylbenzamide, also known as EPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. EPM belongs to the family of benzamide derivatives and has a molecular formula of C16H17NO2.
Mecanismo De Acción
The mechanism of action of N-(3-Ethoxyphenyl)-2-methylbenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in the regulation of inflammatory responses. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been shown to have an effect on the GABAergic system, which plays a role in the regulation of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer and lung cancer. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have an effect on the central nervous system, including improving cognitive function and reducing anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Ethoxyphenyl)-2-methylbenzamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be obtained in high purity. N-(3-Ethoxyphenyl)-2-methylbenzamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N-(3-Ethoxyphenyl)-2-methylbenzamide has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has not been extensively studied in humans, so its safety and efficacy for human use are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-(3-Ethoxyphenyl)-2-methylbenzamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-Ethoxyphenyl)-2-methylbenzamide has been shown to have an effect on the GABAergic system, which is involved in the regulation of neuronal activity and has been implicated in the pathogenesis of these disorders. Another area of interest is the development of N-(3-Ethoxyphenyl)-2-methylbenzamide derivatives with improved solubility and bioavailability. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide could be further investigated for its potential applications in material science, such as in the development of organic semiconductors.
Métodos De Síntesis
The synthesis of N-(3-Ethoxyphenyl)-2-methylbenzamide involves the reaction of 3-ethoxyaniline and 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(3-Ethoxyphenyl)-2-methylbenzamide. The yield of N-(3-Ethoxyphenyl)-2-methylbenzamide synthesis is typically around 70%, and the purity can be confirmed using various analytical techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
N-(3-Ethoxyphenyl)-2-methylbenzamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(3-Ethoxyphenyl)-2-methylbenzamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(3-Ethoxyphenyl)-2-methylbenzamide has been studied for its potential applications in material science, such as in the development of organic semiconductors.
Propiedades
Número CAS |
55814-38-5 |
|---|---|
Nombre del producto |
N-(3-Ethoxyphenyl)-2-methylbenzamide |
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-(3-ethoxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-14-9-6-8-13(11-14)17-16(18)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,17,18) |
Clave InChI |
GMDMMUVZXYVYIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
SMILES canónico |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Otros números CAS |
55814-38-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




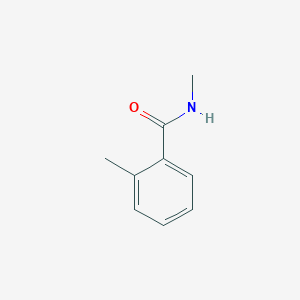

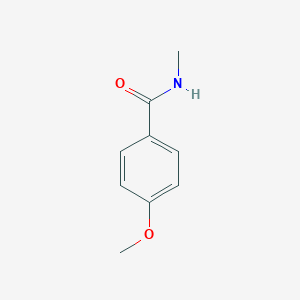
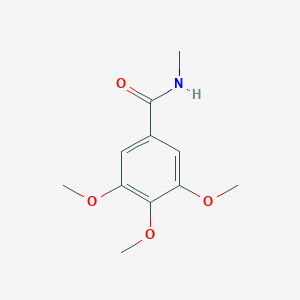

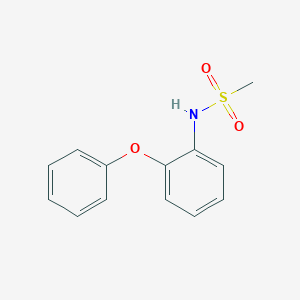
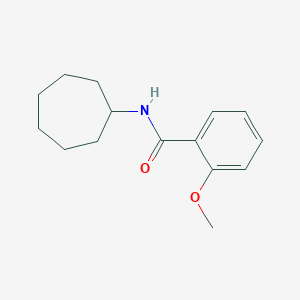

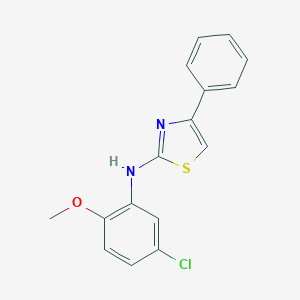

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)

